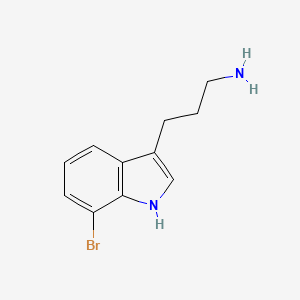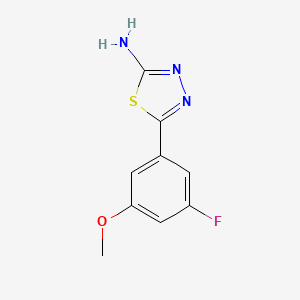
5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD22564285 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD22564285 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD22564285 is scaled up using optimized synthetic routes. These methods often involve the use of large reactors and continuous flow systems to increase efficiency and reduce costs. The industrial production process also includes purification steps to remove any impurities and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: MFCD22564285 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD22564285 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of MFCD
Properties
Molecular Formula |
C9H8FN3OS |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-(3-fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3OS/c1-14-7-3-5(2-6(10)4-7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
ZOOMMXMXRIBISF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(S2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



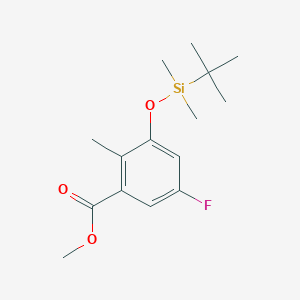
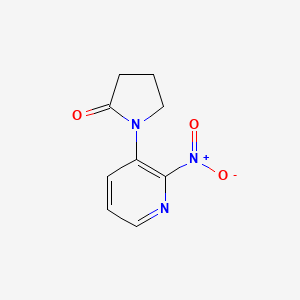
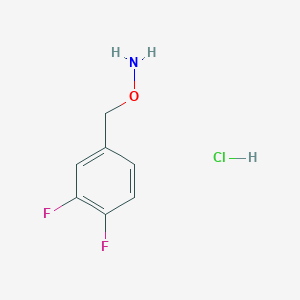
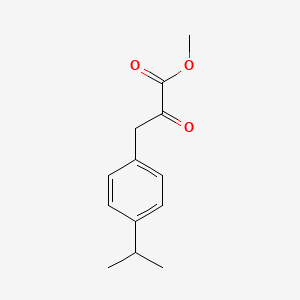
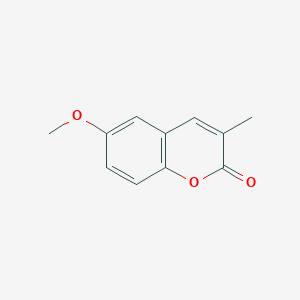
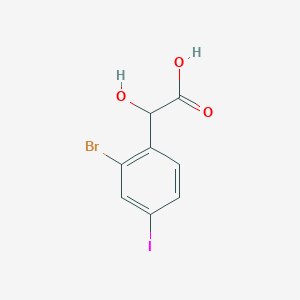
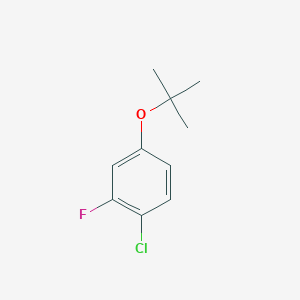


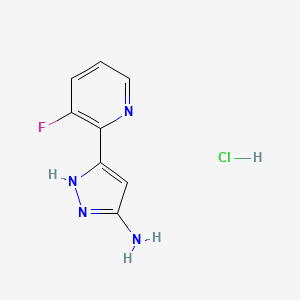

![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
